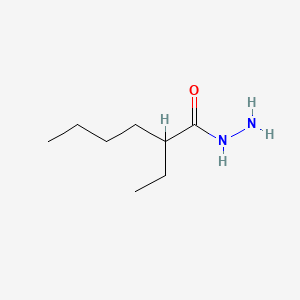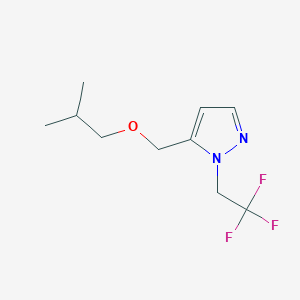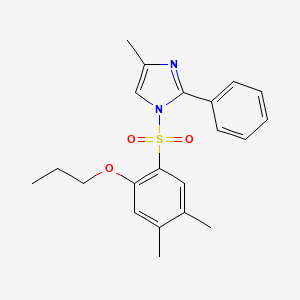![molecular formula C13H26N2O2 B2795828 Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate CAS No. 2138533-60-3](/img/structure/B2795828.png)
Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” is a chemical compound that is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound can be challenging. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea . More detailed experimental procedures can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular formula of “Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” is C12H25ClN2O2 . More detailed structural analysis can be obtained from NMR spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” include a molecular weight of 242.36 , and it appears as an oil at room temperature . It has a predicted boiling point of 339.9±31.0 °C and a predicted density of 1.05±0.1 g/cm3 .Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(4-amino-1-methylcyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4)7-5-10(14)6-8-13/h10H,5-9,14H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEYLHCCEVUHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

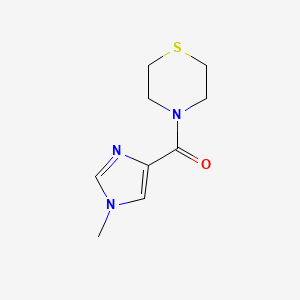
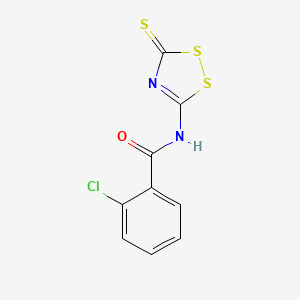
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
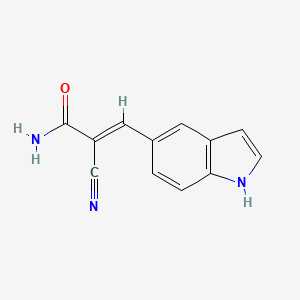
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
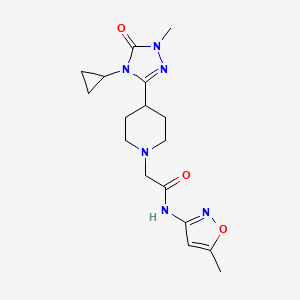
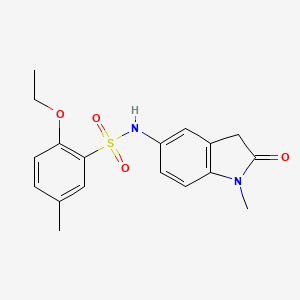
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)
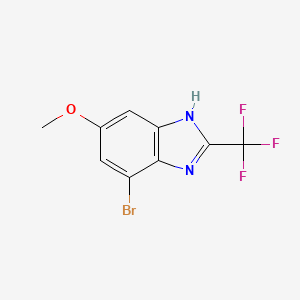

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
